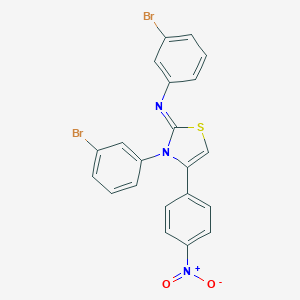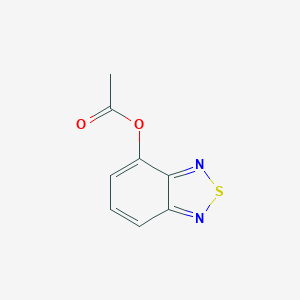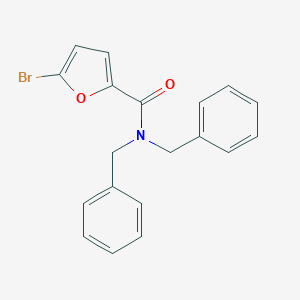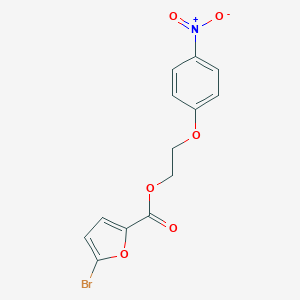
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that features a thiazole ring substituted with bromophenyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with 4-nitrobenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The bromine atoms in the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of bromine and nitro groups enhances its ability to form strong interactions with biological molecules, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the thiazole ring and nitrophenyl group.
4-Bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in the overall structure and functional groups.
Uniqueness
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of a thiazole ring with bromophenyl and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propriétés
Formule moléculaire |
C21H13Br2N3O2S |
|---|---|
Poids moléculaire |
531.2g/mol |
Nom IUPAC |
N,3-bis(3-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H13Br2N3O2S/c22-15-3-1-5-17(11-15)24-21-25(19-6-2-4-16(23)12-19)20(13-29-21)14-7-9-18(10-8-14)26(27)28/h1-13H |
Clé InChI |
SNVXROVFDROTMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br |
SMILES canonique |
C1=CC(=CC(=C1)Br)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)
![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B382039.png)



![3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B382049.png)
![N'-[(4-isobutoxyphenyl)(4-methoxyphenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382050.png)


methanone oxime](/img/structure/B382054.png)
![1-(4-iodophenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382055.png)

![Methyl 2,6-bis[(4-nitrobenzoyl)amino]hexanoate](/img/structure/B382060.png)
